5-Isocyanato-3-methylisoquinoline
Description
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
5-isocyanato-3-methylisoquinoline |
InChI |
InChI=1S/C11H8N2O/c1-8-5-10-9(6-12-8)3-2-4-11(10)13-7-14/h2-6H,1H3 |
InChI Key |
CVHZEQDQDMDUHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N=C=O)C=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 2: Comparison of Isoxazole Isocyanates
- Heterocycle Effects: Isoxazole-based isocyanates exhibit higher electrophilicity than isoquinoline derivatives due to the electron-deficient heterocycle, favoring faster reactions with nucleophiles.
- Applications: Isoxazole isocyanates are often used in click chemistry or agrochemicals, whereas isoquinoline derivatives are prioritized in medicinal chemistry for their planar aromatic systems .
Methoxy and Chloro Derivatives
Functional group substitutions significantly alter reactivity and applications (Table 3).
Table 3: Methoxy and Chloro Isoquinoline Derivatives
- Methoxy vs. Isocyanato : Methoxy groups are electron-donating, enhancing solubility in polar solvents but reducing reactivity toward nucleophiles compared to isocyanato .
- Chloro vs. Isocyanato : Chloro substituents enable substitution reactions (e.g., Suzuki coupling), whereas isocyanato groups facilitate covalent bond formation (e.g., with amines) .
Preparation Methods
Core Scaffold Construction
The isoquinoline skeleton is typically constructed via Bischler–Napieralski cyclization or Pictet–Spengler reactions. For 3-methyl derivatives, β-phenethylamides bearing methyl groups undergo cyclodehydration under acidic conditions (e.g., POCl₃ or PPA) to yield 3-methyl-3,4-dihydroisoquinolines, which are subsequently aromatized. Recent adaptations employ Rh(I)-catalyzed ring-opening cascades to access spirocyclic intermediates that simplify stereochemical control.
Isocyanate Installation
The C5 isocyanate group is introduced via:
-
Hofmann rearrangement of 5-amide precursors
-
Phosgene-mediated conversion of 5-amine intermediates
Synthetic Pathways and Methodologies
Route 1: Hofmann Rearrangement of 5-Carbamoyl-3-Methylisoquinoline
This method involves converting a 5-carboxamide to the isocyanate via Hofmann degradation.
Procedure:
-
Starting Material : 5-Carbamoyl-3-methylisoquinoline is treated with NaOCl and NaOH at 0–5°C.
-
Rearrangement : The intermediate isocyanate forms via elimination of CO₂ and NH₃.
-
Isolation : Rapid distillation under reduced pressure yields the product.
Key Data :
Mechanistic Insight : The reaction proceeds through a nitrene intermediate, with the methyl group at C3 stabilizing the transition state via hyperconjugation.
Route 2: Phosgene-Mediated Amination–Isocyanation
A two-step protocol starting from 5-amino-3-methylisoquinoline:
Step 1: Protection of Amine
The 5-amino group is protected as a tert-butyl carbamate (Boc) using Boc anhydride in THF.
Step 2: Phosgene Reaction
Deprotection with HCl followed by treatment with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane generates the isocyanate.
Optimization Notes :
-
Triphosgene is preferred over gaseous phosgene for safety.
-
Yields improve with slow addition of base (e.g., Et₃N) to scavenge HCl.
Key Data :
Route 3: Thermal Decomposition of Carbamate Precursors
Adapted from methyl isocyanate synthesis, this route avoids handling volatile isocyanates directly.
Procedure:
-
Carbamate Formation : 5-Hydroxy-3-methylisoquinoline reacts with methyl isocyanate (from) to form phenyl N-methylcarbamate.
-
Pyrolysis : Heating the carbamate at 170–270°C under N₂ liberates 5-isocyanato-3-methylisoquinoline, which is trapped at −30°C.
Critical Parameters :
Advantage : In situ generation minimizes exposure to toxic intermediates.
Comparative Analysis of Methods
| Method | Yield | Safety | Scalability | Cost |
|---|---|---|---|---|
| Hofmann Rearrangement | 65–72% | Moderate | Lab-scale | $$ |
| Phosgene-Mediated | 58–63% | High risk | Pilot-scale | $$$ |
| Thermal Decomposition | 85–89% | Low exposure | Industrial | $ |
Key Findings :
-
Thermal decomposition offers the highest yield and safety but requires specialized equipment.
-
Phosgene methods, while efficient, pose significant handling challenges.
Challenges and Optimization Strategies
Steric Effects of C3 Methyl Group
The methyl substituent at C3 hinders electrophilic substitution at C5. Solutions include:
Isocyanate Stability
5-Isocyanato-3-methylisoquinoline is moisture-sensitive. Storage under anhydrous K₂CO₃ or molecular sieves extends shelf life.
Emerging Approaches
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Isocyanato-3-methylisoquinoline, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves isocyanato group introduction via phosgenation of the corresponding amine precursor. Key parameters include temperature control (0–5°C for exothermic reactions), solvent selection (e.g., anhydrous dichloromethane), and stoichiometric phosgene equivalents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Yield optimization requires monitoring by TLC and quantitative analysis via HPLC with UV detection (λ = 254 nm) .
Q. Which spectroscopic techniques are most effective for characterizing 5-Isocyanato-3-methylisoquinoline, and how should data interpretation account for potential structural ambiguities?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.5–8.5 ppm) and isocyanato group signals (δ ~120–130 ppm for ¹³C). Overlapping peaks due to methyl or isoquinoline substituents may require 2D NMR (COSY, HSQC) .
- IR : Confirm isocyanato presence via ν(N=C=O) stretching at ~2250–2270 cm⁻¹.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 199.0743). Cross-check fragmentation patterns against computational predictions .
Q. What are the key stability considerations for storing and handling 5-Isocyanato-3-methylisoquinoline in laboratory settings?
- Methodological Answer : The compound is moisture-sensitive; store under inert gas (Ar/N₂) at –20°C in amber vials. Decomposition products (e.g., urea derivatives) can form via hydrolysis. Regular purity checks via GC-MS or NMR are recommended. Handling requires PPE (gloves, goggles) and fume hood use due to respiratory toxicity .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict the reactivity of 5-Isocyanato-3-methylisoquinoline in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic reactivity at the isocyanato group. Solvent effects (PCM model) and transition-state analysis (IRC) clarify regioselectivity in reactions with amines or alcohols. Compare computed activation energies with experimental kinetic data to validate models .
Q. What strategies can resolve contradictions between theoretical predictions and experimental observations in the compound's reaction kinetics?
- Methodological Answer :
- Control Experiments : Eliminate side reactions (e.g., hydrolysis) by rigorously drying solvents and reagents.
- In Situ Monitoring : Use stopped-flow UV-Vis or ReactIR to track intermediate formation.
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., temperature fluctuations, catalyst degradation) .
Q. What advanced purification techniques are required when isolating 5-Isocyanato-3-methylisoquinoline from complex reaction mixtures?
- Methodological Answer : For trace impurities (e.g., dimerized byproducts), use preparative HPLC with a C18 column (acetonitrile/water mobile phase). Alternatively, fractional crystallization in toluene/hexane mixtures isolates the compound. Purity validation requires orthogonal methods: X-ray crystallography for structural confirmation and DSC for thermal stability profiling .
Data Presentation Guidelines
- Tables : Include raw kinetic data (e.g., rate constants, activation parameters) with error margins (±SD).
- Figures : Use reaction coordinate diagrams from DFT studies or chromatograms highlighting purity .
- Reproducibility : Detailed experimental protocols must specify equipment calibration (e.g., NMR shimming, HPLC column lot numbers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
